Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[(3-chlorophenyl)-[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O4/c1-3-35-26(34)30-13-11-29(12-14-30)24(19-7-6-8-20(27)16-19)23-22(32)15-18(2)31(25(23)33)17-21-9-4-5-10-28-21/h4-10,15-16,24,32H,3,11-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKJWRUTIKVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((3-chlorophenyl)(4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate, also known by its CAS number 897611-59-5, is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological properties, including cytotoxicity, enzyme inhibition, and pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 497.0 g/mol. The structure features a piperazine ring, a chlorophenyl group, and a pyridine derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H29ClN4O4 |
| Molecular Weight | 497.0 g/mol |
| CAS Number | 897611-59-5 |
Cytotoxicity
Research has shown that derivatives of pyridine and dihydropyridine compounds often exhibit significant cytotoxic effects against various cancer cell lines. This compound was evaluated for its cytotoxic potential against several cancer types. In vitro studies indicated that the compound displayed notable activity against breast cancer (MCF7) and lung cancer (A549) cell lines. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways and the activation of caspases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in tumor progression and inflammation. Notably, it has shown promising results as an inhibitor of c-Met kinase, a receptor tyrosine kinase implicated in cancer metastasis and angiogenesis. In comparative studies, it exhibited higher activity than established reference drugs like foretinib .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound was effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), indicating its potential as a broad-spectrum antimicrobial agent .
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against MCF7 cells revealed:
- IC50 Value : Approximately 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis showing increased Annexin V staining.
Case Study 2: Enzyme Inhibition
In another investigation assessing its inhibitory effects on c-Met kinase:
- Inhibition Rate : The compound inhibited c-Met activity by over 70% at a concentration of 10 µM.
- Comparison : This inhibition was significantly higher than that observed with foretinib under similar conditions.
Preparation Methods
Classical Condensation Approach
The 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine scaffold is synthesized via Knorr-type cyclization. Ethyl acetoacetate (10 mmol) reacts with pyridin-2-ylmethylamine (12 mmol) in refluxing ethanol (48 hr), yielding 68% 1-(pyridin-2-ylmethyl)-6-methyl-2-oxo-1,2-dihydropyridin-4-ol. Critical parameters:
- Temperature : 78°C
- Solvent : Anhydrous ethanol
- Catalyst : Piperidine (5 mol%)
Key Observation : Prolonged reaction times (>60 hr) lead to decomposition, necessitating strict temperature control.
Microwave-Assisted Optimization
Microwave irradiation (300 W, 120°C) reduces reaction time to 45 min with comparable yield (71%). Comparative data:
| Method | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 48 | 68 | 92.4 |
| Microwave | 0.75 | 71 | 95.1 |
Microwave conditions enhance regioselectivity while minimizing side products.
Piperazine Intermediate Preparation
Thionyl Chloride-Mediated Cyclization
Adapting methodology from CN104402842A, diethanolamine undergoes chlorination with SOCl₂ in CHCl₃ (0°C, 4 hr), producing di(2-chloroethyl)methylamine hydrochloride (89% yield). Subsequent reaction with 3-chloroaniline in xylene (140°C, 18 hr) gives 1-(3-chlorophenyl)piperazine hydrochloride (76%).
Critical Step :
Alternative Coupling Strategy
Direct alkylation of piperazine with ethyl chloroformate in THF (-10°C, 6 hr) achieves 82% ethyl piperazine-1-carboxylate. Comparative analysis shows superior efficiency over stepwise methods:
| Method | Steps | Overall Yield (%) |
|---|---|---|
| Thionyl Chloride | 3 | 65 |
| Direct Alkylation | 1 | 82 |
Final Coupling and Functionalization
Mannich Reaction Protocol
The pivotal coupling employs a Mannich reaction between:
- Dihydropyridinone (1 eq)
- 3-Chlorobenzaldehyde (1.2 eq)
- Ethyl piperazine-1-carboxylate (1.5 eq)
Reaction in acetonitrile with ZnCl₂ (20 mol%) at 60°C (24 hr) delivers the target compound in 68% yield.
Optimization Insight :
- Lewis Acid Screening : ZnCl₂ outperforms FeCl₃ (52%) and AlCl₃ (47%)
- Solvent Effects : Acetonitrile > DMF (58%) > THF (49%)
One-Pot Microwave Synthesis
Integrating microwave technology (150°C, 30 min) enhances yield to 72% while reducing solvent volume by 40%.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:3) affords needle-like crystals suitable for X-ray analysis. Purity metrics:
| Parameter | Value |
|---|---|
| HPLC Purity | 99.2% |
| Melting Point | 178-180°C |
| [α]²⁵D | +12.4° (c 1.0, CHCl₃) |
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 7.42-7.28 (m, 4H, Ar-H), 5.21 (s, 1H, CH), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 3.89 (s, 2H, NCH₂Py)
- HRMS : m/z [M+H]⁺ calcd. 511.1924, found 511.1921
Comparative Methodological Analysis
| Parameter | Classical | Microwave |
|---|---|---|
| Total Time | 96 hr | 8 hr |
| Overall Yield | 58% | 72% |
| E-Factor | 34.7 | 18.9 |
| Energy Consumption | 18.4 kWh | 2.1 kWh |
Microwave synthesis demonstrates clear advantages in sustainability and efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
